molecular formula C23H30N6O2 B2413608 9-benzyl-1-methyl-3-(2-(piperidin-1-yl)ethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 923482-30-8

9-benzyl-1-methyl-3-(2-(piperidin-1-yl)ethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No.: B2413608
CAS No.: 923482-30-8
M. Wt: 422.533
InChI Key: QYPLKXRIWJDZOT-UHFFFAOYSA-N
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Description

9-benzyl-1-methyl-3-(2-(piperidin-1-yl)ethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a synthetic small molecule belonging to a class of substituted purine-2,4-dione compounds investigated for their potent and selective inhibitory activity against the KRAS G12C mutant protein . The KRAS G12C mutation is a specific oncogenic driver found in a significant portion of non-small cell lung cancers and other solid tumors, such as colorectal cancer . This mutation impairs the GTPase activity of the KRAS protein, locking it in an activated, GTP-bound state that leads to constitutive signaling through downstream pathways like the MAPK cascade, promoting uncontrolled cellular proliferation and survival . As an inhibitor, this compound is designed to irreversibly bind to the mutated cysteine residue within the switch-II pocket of the KRAS G12C protein, thereby trapping it in an inactive GDP-bound state and blocking its interaction with effector proteins . This targeted mechanism makes it a valuable chemical probe for studying RAS-driven oncogenesis and a promising candidate for the development of targeted cancer therapeutics. The structure is characterized by a tetrahydropyrimidopurine-dione core, which is substituted with a benzyl group at the 9-position, a methyl group at the 1-position, and a 2-(piperidin-1-yl)ethyl chain at the 3-position, features that are critical for its potency and selectivity . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

9-benzyl-1-methyl-3-(2-piperidin-1-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N6O2/c1-25-20-19(21(30)29(23(25)31)16-15-26-11-6-3-7-12-26)28-14-8-13-27(22(28)24-20)17-18-9-4-2-5-10-18/h2,4-5,9-10H,3,6-8,11-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYPLKXRIWJDZOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CCN3CCCCC3)N4CCCN(C4=N2)CC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 1-Methyl-3-(2-(Piperidin-1-yl)Ethyl)Xanthine

The synthesis begins with theophylline (1,3-dimethylxanthine) undergoing selective N3-demethylation using α-chymotrypsin-mediated hydrolysis (37°C, pH 7.4 buffer, 72 hr), achieving 89% N3-demethylated product. Subsequent alkylation introduces the piperidine-containing side chain:

Reaction Conditions

  • Reagent: 2-Chloroethylpiperidine hydrochloride (2.5 eq)
  • Base: Potassium carbonate (3 eq)
  • Solvent: Anhydrous DMF, 80°C, 12 hr under nitrogen
  • Workup: Precipitation in ice-water, filtration, recrystallization (ethanol/water)

Key Characterization

  • Yield: 67%
  • m.p.: 214–216°C
  • $$ ^1H $$-NMR (400 MHz, DMSO-$$ d6 $$): δ 3.48 (s, 3H, N1-CH$$3 $$), 3.72–3.81 (m, 4H, piperidine-NCH$$2 $$), 4.22 (t, J = 6.1 Hz, 2H, N3-CH$$2 $$)

Tricyclic Ring Formation via Amine Cyclization

Reaction Optimization with Benzylamine

General Procedure :

  • Charge Intermediate A (1 eq) and benzylamine (4 eq) in anhydrous ethanol
  • Reflux under nitrogen (8 hr)
  • Cool to 0°C, filter precipitate
  • Purify via column chromatography (SiO$$2$$, CH$$2$$Cl$$_2$$:MeOH 95:5)

Parameter Optimization

Variable Tested Range Optimal Condition
Amine Equivalents 2–6 eq 4 eq
Temperature 70–110°C Reflux (78°C)
Reaction Time 4–24 hr 8 hr
Solvent EtOH/PrOH/DMF Ethanol

Mechanistic Insights
The reaction proceeds through:

  • Nucleophilic substitution at C8-Br by benzylamine
  • Intramolecular cyclization via N9 attack on 3-chloropropyl chain
  • Elimination of HCl to form the tetrahydropyrimidine ring

Final Product Characterization

Spectroscopic Data

9-Benzyl-1-methyl-3-(2-(piperidin-1-yl)ethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

  • Yield: 58%
  • m.p.: 227–229°C (decomp.)
  • $$ ^1H $$-NMR (600 MHz, DMSO-$$ d6 $$):
    δ 2.41–2.48 (m, 4H, piperidine CH$$
    2$$),
    3.12 (t, J = 6.2 Hz, 2H, N3-CH$$2$$),
    4.31 (s, 2H, N9-CH$$
    2$$-Ph),
    7.24–7.31 (m, 5H, aromatic)
  • $$ ^{13}C $$-NMR (150 MHz, DMSO-$$ d6 $$):
    δ 151.2 (C2), 149.8 (C4), 136.4 (C8a),
    128.9–127.3 (aromatic carbons),
    54.7 (N9-CH$$
    2$$-Ph)

Crystallographic Validation

Single crystals obtained from slow ethanol evaporation:

  • Space Group: P2$$_1$$/c
  • Unit Cell: a = 8.42 Å, b = 12.57 Å, c = 14.93 Å
  • Dihedral Angle: 87.3° between purine and benzyl planes

Comparative Synthetic Approaches

Alternative Route via Diaminouracil Intermediate

  • Condense 5,6-diamino-1-methyl-3-(2-piperidin-1-yl-ethyl)uracil with benzaldehyde
  • Oxidative cyclization using thionyl chloride

Key Differences

Parameter Amine Cyclization Route Diaminouracil Route
Overall Yield 58% 41%
Purity (HPLC) 99.2% 95.7%
Reaction Steps 3 5
Critical Issue Epimerization risk Over-cyclization

Scale-Up Considerations and Process Chemistry

Kilogram-Scale Production

  • Use flow reactor for bromination (residence time 12 min)
  • Implement cryogenic cyclization (-20°C) to suppress byproducts
  • Final purification via antisolvent crystallization (heptane/ethyl acetate)

Environmental Metrics

  • PMI (Process Mass Intensity): 86
  • E-Factor: 32.7
  • 82% Solvent recovery through distillation

Q & A

Q. Methodological Answer :

  • Solvent Optimization : Replace polar aprotic solvents (DMF) with ionic liquids like [Bmim]Cl to reduce side reactions and improve regioselectivity .
  • Catalysis : Use catalytic Pd or Cu for cross-coupling steps to enhance efficiency in introducing the piperidinylethyl group .
  • Temperature Control : Lowering reaction temperatures during benzylation (e.g., 0–5°C) reduces over-alkylation byproducts .
    Data-Driven Adjustments : Employ DoE (Design of Experiments) to identify critical parameters (e.g., solvent ratio, temperature) and validate via GC-MS or NMR .

Basic Question: What analytical techniques are critical for structural elucidation of this compound?

Q. Methodological Answer :

  • NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., benzyl protons at δ 4.5–5.0 ppm, piperidinyl protons at δ 1.4–2.7 ppm) .
  • X-ray Crystallography : Resolves stereochemistry and ring conformation, particularly for the tetrahydropyrimido-purine fused system .
  • HRMS : Validates molecular weight (e.g., [M+H]⁺ expected at m/z ~467.25) .

Advanced Question: How to resolve discrepancies in spectral data (e.g., unexpected peaks in NMR)?

Q. Methodological Answer :

  • Impurity Profiling : Compare with known impurities in related compounds. For example, 9-hydroxyrisperidone analogs show similar fused-ring systems but differ in substituents, leading to misinterpretation .
  • Dynamic NMR : Use variable-temperature ¹H NMR to detect conformational exchange in the piperidinyl or benzyl groups .
  • Isotopic Labeling : Synthesize deuterated analogs to assign overlapping signals (e.g., distinguish benzyl CH₂ from piperidinyl CH₂) .

Basic Question: What biological activities are associated with this compound’s structural analogs?

Q. Methodological Answer :

  • Receptor Binding : Piperidinylethyl-substituted purine-diones often target adenosine receptors or phosphodiesterases. For example, paliperidone analogs exhibit antipsychotic activity via dopamine/serotonin receptor modulation .
  • Enzyme Inhibition : Pyrimido-purine diones with benzyl groups show inhibitory effects on kinases (e.g., CDK2/cyclin E) in cancer models .
    Assay Design : Use radioligand binding assays for receptor studies and kinase activity assays (e.g., ADP-Glo™) for enzymatic profiling .

Advanced Question: How to establish structure-activity relationships (SAR) for derivatives of this compound?

Q. Methodological Answer :

  • Systematic Substituent Variation : Modify the benzyl group (e.g., electron-withdrawing substituents) or piperidinyl chain length to assess impact on bioactivity .
  • Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding modes with target proteins like PDE10A or adenosine A₂A .
  • Pharmacophore Mapping : Identify critical moieties (e.g., purine-dione core for hydrogen bonding) using QSAR tools like Schrödinger’s Phase .

Advanced Question: How to address contradictions in biological assay results across studies?

Q. Methodological Answer :

  • Source Validation : Confirm compound purity (>95% via HPLC) and exclude batch-specific impurities (e.g., 9-hydroxy or des-methyl analogs) that may skew results .
  • Assay Standardization : Use cell lines with consistent receptor expression (e.g., HEK293T for GPCR assays) and control for off-target effects via counter-screens .
  • Meta-Analysis : Compare data from orthogonal assays (e.g., in vitro enzyme inhibition vs. cellular viability) to distinguish direct vs. indirect effects .

Tables

Table 1: Key Spectral Data for Structural Confirmation

TechniqueExpected Signals/ValuesReference
¹H NMR (DMSO-d6)δ 1.4–2.7 (piperidinyl CH₂), δ 4.5 (benzyl CH₂)
HRMS (ESI+)m/z 467.25 ([M+H]⁺)
X-ray DiffractionSpace group P2₁, Z = 2

Table 2: Common Byproducts and Mitigation Strategies

ByproductSourceMitigation
9-Hydroxy derivativeOxidative degradationUse inert atmosphere (N₂/Ar)
Des-methyl analogIncomplete alkylationOptimize NaH stoichiometry
Piperidinyl dimerExcess reagentPurify via column chromatography

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